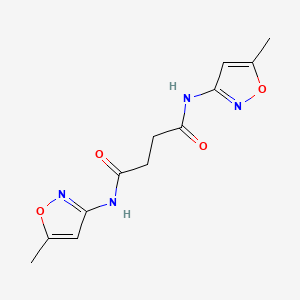
1-(phenoxyacetyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenoxyacetyl)-4-phenylpiperazine (PAPP) is a chemical compound that belongs to the class of piperazine derivatives. PAPP has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(phenoxyacetyl)-4-phenylpiperazine involves its binding to the serotonin receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of various physiological processes, including mood regulation, appetite, and sleep. 1-(phenoxyacetyl)-4-phenylpiperazine has also been found to have vasodilatory effects, which may be due to its ability to activate nitric oxide synthase.
Biochemical and Physiological Effects:
1-(phenoxyacetyl)-4-phenylpiperazine has been found to have various biochemical and physiological effects. 1-(phenoxyacetyl)-4-phenylpiperazine has been shown to increase serotonin release in the brain, which may contribute to its mood-regulating effects. 1-(phenoxyacetyl)-4-phenylpiperazine has also been found to have vasodilatory effects, which may be due to its ability to increase nitric oxide production. Additionally, 1-(phenoxyacetyl)-4-phenylpiperazine has been found to have anti-cancer properties, which may be due to its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(phenoxyacetyl)-4-phenylpiperazine has several advantages for lab experiments, including its high potency and selectivity for the serotonin receptor. 1-(phenoxyacetyl)-4-phenylpiperazine also has good oral bioavailability, which makes it a useful tool for studying the effects of serotonin receptor activation in vivo. However, 1-(phenoxyacetyl)-4-phenylpiperazine has some limitations, including its potential for off-target effects and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-(phenoxyacetyl)-4-phenylpiperazine. One potential area of research is the development of more selective and potent 1-(phenoxyacetyl)-4-phenylpiperazine analogs for use in scientific research. Another potential area of research is the investigation of the potential therapeutic applications of 1-(phenoxyacetyl)-4-phenylpiperazine in various diseases, including cardiovascular diseases and cancer. Additionally, further studies are needed to better understand the mechanism of action of 1-(phenoxyacetyl)-4-phenylpiperazine and its effects on various physiological processes.
Synthesemethoden
1-(phenoxyacetyl)-4-phenylpiperazine can be synthesized through a multi-step process involving the reaction of phenoxyacetic acid with hydrazine to form 1-(phenoxyacetyl)hydrazine, followed by the reaction of 1-(phenoxyacetyl)hydrazine with phenylmagnesium bromide to form 1-(phenoxyacetyl)-4-phenylpiperazine.
Wissenschaftliche Forschungsanwendungen
1-(phenoxyacetyl)-4-phenylpiperazine has been used in various scientific research studies, including studies on the central nervous system, cardiovascular system, and cancer. 1-(phenoxyacetyl)-4-phenylpiperazine has been found to have an affinity for the serotonin receptor, which plays a role in regulating mood, appetite, and sleep. 1-(phenoxyacetyl)-4-phenylpiperazine has also been studied for its potential use in treating cardiovascular diseases, as it has been found to have vasodilatory effects. Additionally, 1-(phenoxyacetyl)-4-phenylpiperazine has been investigated for its potential anti-cancer properties.
Eigenschaften
IUPAC Name |
2-phenoxy-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(15-22-17-9-5-2-6-10-17)20-13-11-19(12-14-20)16-7-3-1-4-8-16/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTNFTCWBYHLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenoxyacetyl)-4-phenylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)



![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)
![N-[3-(methylthio)phenyl]-3-phenylacrylamide](/img/structure/B5868670.png)


![3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5868682.png)


![2-(2-phenylethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5868711.png)
![4-{[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5868717.png)